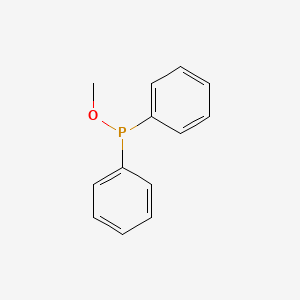

Methoxydiphenylphosphine

描述

Structure

3D Structure

属性

IUPAC Name |

methoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADXJFIBNEPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193202 | |

| Record name | Methoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl diphenylphosphinite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4020-99-9 | |

| Record name | Methyl P,P-diphenylphosphinite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4020-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004020999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4020-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxydiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Methoxydiphenylphosphine and Its Derivatives

Established Synthetic Pathways and Refinements

The synthesis of methoxydiphenylphosphine, a key organophosphorus compound, is achieved through several established methods. These pathways have been refined over time to improve yield, purity, and scalability.

Alkylation of Diphenylphosphine (B32561)

A primary and common route to this compound involves the alkylation of diphenylphosphine. smolecule.com This method can be accomplished by reacting diphenylphosphine with methanol (B129727) or methyl halides. The reaction is typically facilitated by a base to deprotonate the diphenylphosphine, forming a diphenylphosphide intermediate which then reacts with the alkylating agent. wikipedia.org Copper(I) catalysts have been developed to facilitate the alkylation of diphenylphosphine with alkyl halides like benzyl (B1604629) bromide and benzyl chloride. nih.gov For instance, complexes such as [Cu(triphos)(NCMe)][PF6] and [Cu(XantPhos)(NCMe)][PF6] have been shown to catalyze the reaction between PHPh₂ and PhCH₂Br in the presence of NaOSiMe₃ to produce PPh₂CH₂Ph. nih.gov The proposed mechanism for this catalytic P-C bond formation involves the deprotonation of a diphenylphosphine complex to yield a phosphido complex, which then undergoes nucleophilic attack on the alkyl halide. nih.gov

Another approach to diphenylphosphine itself is the reduction of triphenylphosphine (B44618) with lithium to form lithium diphenylphosphide, which is then protonated. wikipedia.org

Grignard Reagent-Based Synthesis

The use of Grignard reagents provides an alternative pathway for synthesizing this compound. smolecule.com This synthetic route typically involves the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). smolecule.comlibretexts.org Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles due to the polarized carbon-magnesium bond. libretexts.orgiitk.ac.in In this synthesis, the nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom in chlorodiphenylphosphine, displacing the chloride and forming the desired P-C bond. The reaction is conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) under anhydrous conditions, as Grignard reagents readily react with water. libretexts.org

Phosphine (B1218219) Oxide Reduction Strategies

This compound can also be prepared from its corresponding oxide, this compound oxide, through reduction. The reduction of the strong P=O bond in phosphine oxides requires potent reducing agents. ru.nl Various methods have been developed for this transformation. One strategy involves activation of the phosphine oxide followed by reduction. For instance, methylation of a phosphine oxide followed by reduction with lithium aluminum hydride (LAH) can yield the corresponding phosphine with inversion of configuration. organic-chemistry.org Silanes, such as tetramethyldisiloxane (TMDS), have also been employed as mild reducing agents in the presence of catalysts like copper complexes or Ti(OiPr)₄. organic-chemistry.org These methods offer chemoselectivity, allowing for the reduction of phosphine oxides in the presence of other reducible functional groups. organic-chemistry.org

Synthesis of Acylphosphine Oxide Derivatives

Acylphosphine oxides are a significant class of compounds, often synthesized from precursors like this compound. They have found important applications, particularly in the field of photopolymerization.

Reaction with Acid Chlorides

A key method for preparing acylphosphine oxides is the reaction of this compound with acid chlorides. google.com This reaction proceeds via a Michaelis-Arbuzov-like rearrangement. For example, reacting this compound with pivaloyl chloride yields pivaloyldiphenylphosphine oxide. google.com Similarly, reactions with other acid chlorides such as 2-methyl-2-ethylhexanoic acid chloride and terephthalic acid dichloride produce the corresponding acylphosphine oxides. google.com The process generally involves mixing the reactants, sometimes in a solvent like toluene, and heating to facilitate the reaction. google.com The resulting acylphosphine oxide can then be purified, often by recrystallization or column chromatography. google.com

Table 1: Examples of Acylphosphine Oxide Synthesis from this compound

| Acid Chloride | Product | Yield (%) |

| p-tert-butylbenzoic acid chloride | 4-tert-butylbenzoyl-diphenylphosphine oxide | 83 |

| 1-methyl-1-cyclohexanecarboxylic acid chloride | 1-methyl-cyclohexylcarbonyl-diphenylphosphine oxide | - |

| Terephthalic acid dichloride | Terephthaloyl-bis-diphenylphosphine oxide | 35 |

Data sourced from patent literature. google.com

Applications in Photoinitiator Precursors

Acylphosphine oxides and their derivatives are highly valued as photoinitiators for radical polymerization. epo.org Their utility stems from their favorable light absorption properties in the near-UV and visible regions. nih.govmdpi.com Upon irradiation, these compounds undergo α-cleavage to generate reactive radicals that initiate the polymerization of monomers, such as those used in dental resins and coatings. nih.govdcu.ie Bisacylphosphine oxide (BAPO) derivatives, in particular, are noted for their high photoinitiation efficiency. nih.govradtech.org Research has focused on synthesizing novel acylphosphine oxide derivatives with enhanced absorption characteristics and reactivity, for example, by incorporating chromophores like carbazole (B46965) to improve performance with LED light sources. mdpi.com The synthesis of these photoinitiators often starts from precursors like this compound, highlighting its importance in the development of advanced photopolymer systems. google.com

Formation of Phosphinoyl Groups via Modified Arbuzov Reactions

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. mdpi.com The classical reaction involves a trialkyl phosphite (B83602) and an alkyl halide to produce a phosphonate. mdpi.com However, the scope of this reaction extends to other trivalent phosphorus esters, including phosphinites like this compound. wikipedia.org When phosphinites are used as the phosphorus reactant, they react with alkyl halides to form phosphine oxides, thus providing a direct route to the valuable phosphinoyl group (R₂P(O)-). wikipedia.org

This variation is considered a modified Arbuzov reaction. Phosphinites are among the most reactive substrates for this transformation, often requiring only mild heating (around 45 °C) to proceed. wikipedia.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org In the subsequent step, the halide anion attacks the methoxy (B1213986) group's methyl carbon in an SN2 reaction, displacing the diphenylphosphinoyl group and yielding the final tertiary phosphine oxide. wikipedia.org

A practical application of this methodology is the synthesis of optically active β-amido-phosphine oxides. asianpubs.orgasianpubs.org In this process, this compound is used in a Michaelis-Arbuzov rearrangement with N-chloroacetylated oxazolidinones derived from α-amino acids. asianpubs.orgasianpubs.org This approach provides an efficient and straightforward method for preparing complex molecules where the diphenylphosphinoyl group acts as a powerful stereodirecting element. asianpubs.orgasianpubs.org The reaction demonstrates the utility of this compound in forming a P-C bond and installing a phosphinoyl group in a single, effective step. asianpubs.org

Table 1: Synthesis of β-Amido-phosphine Oxides using this compound

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| This compound | N-chloroacetylated 4-substituted-2-oxazolidinones | β-Amido-phosphine oxides | Efficient synthesis of optically active products in good overall yields. | asianpubs.org, asianpubs.org |

Generation of Phosphine Oxides and Their Intermediates

The generation of phosphine oxides from this compound is intrinsically linked to the Arbuzov-type reaction described previously. wikipedia.org Phosphine oxides, which have the general formula R₃PO, are tetrahedral compounds featuring a highly polar and short P-O bond. wikipedia.org The conversion of a phosphinite, a trivalent phosphorus compound, to a pentavalent phosphine oxide is a thermodynamically favorable process. doi.org For instance, studies on ferrocenyl phosphinites have shown they readily isomerize to the more stable phosphine oxide form. doi.org

The primary route for converting this compound to a phosphine oxide is the Arbuzov reaction. wikipedia.org The key intermediate in this transformation is a quaternary phosphonium salt. wikipedia.org This intermediate is formed when the nucleophilic phosphorus atom of this compound attacks an electrophilic carbon, typically from an alkyl halide. wikipedia.org This phosphonium species, [Ph₂P(OCH₃)R]⁺X⁻, is generally transient. It is readily dealkylated by the halide anion (X⁻) to yield the stable tertiary phosphine oxide (Ph₂P(O)R) and a methyl halide (CH₃X). wikipedia.org

While the Arbuzov reaction is a direct pathway, other methods for generating phosphine oxides highlight the stability and importance of this functional group. These methods often start from different phosphorus precursors. For example, secondary phosphine oxides (SPOs), which bear a P-H bond, can be deprotonated to form nucleophilic phosphinite anions. umn.eduumn.edu These anions are then alkylated to produce tertiary phosphine oxides. umn.eduumn.edu It is noteworthy that secondary phosphine oxides exist in tautomeric equilibrium with the phosphinous acid form (R₂POH), which is the nucleophilic species in some reactions. mdpi.com Another common method is the direct oxidation of tertiary phosphines, which can occur even with atmospheric oxygen. wikipedia.org

Table 2: Selected Methods for the Generation of Phosphine Oxides

| Method | Phosphorus Precursor | Reagent(s) | Intermediate(s) | Reference |

|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | Phosphinite (e.g., this compound) | Alkyl Halide | Phosphonium salt | wikipedia.org |

| Oxidation | Tertiary Phosphine (R₃P) | O₂, H₂O₂ | Not applicable | wikipedia.org |

| Alkylation of SPOs | Secondary Phosphine Oxide (R₂P(O)H) | Base (e.g., NaHMDS), Alkyl Halide | Phosphinite anion | umn.edu, umn.edu |

| Hydrolysis | Dihalophosphorane (R₃PCl₂) | H₂O | Not applicable | wikipedia.org |

Compound Index

Iii. Coordination Chemistry and Metal Complexation of Methoxydiphenylphosphine

Ligand Design Principles and Electronic Properties

The utility of methoxydiphenylphosphine as a ligand is rooted in the specific characteristics of its substituent groups, which can be fine-tuned to influence the behavior of a metal center.

The methoxy (B1213986) group (-OCH₃) attached to the phosphorus atom has a significant impact on the ligand's electronic profile. This group is known for its electron-donating nature, which increases the electron density at the phosphorus center. This enhanced basicity makes this compound an effective σ-donor ligand, capable of forming stable coordinate bonds with transition metals. ontosight.ai The ability of the phosphine (B1218219) ligand to donate electron density to the metal center is crucial for stabilizing the metal and facilitating various catalytic cycles. This electronic influence distinguishes it from other diphenylphosphine (B32561) derivatives and is a key factor in its application in catalysis. chemimpex.com

Formation and Characterization of Transition Metal Complexes

This compound readily forms stable complexes with a variety of transition metals, with its platinum complexes being particularly well-studied. smolecule.comnih.gov The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as [PtCl₂(COD)] (where COD is 1,5-cyclooctadiene), with this compound in an appropriate solvent. nih.govnih.gov Characterization of the resulting products relies on a suite of analytical techniques, including multinuclear NMR spectroscopy (especially ³¹P NMR) and single-crystal X-ray diffraction. ajol.inforsc.org

Platinum(II) ions, with their d⁸ electron configuration, commonly form four-coordinate, square-planar complexes. researchgate.netnih.gov this compound has been shown to form well-defined complexes with platinum(II) that serve as excellent models for studying the interplay of steric and electronic effects on molecular structure and bonding.

Structural analyses have confirmed that platinum(II) halides form complexes with this compound, such as [PtCl₂(P(OMe)Ph₂)₂], that adopt a distorted cis-square-planar geometry. nih.govresearchgate.net In this configuration, the two phosphine ligands and the two halide ligands occupy adjacent positions around the central platinum atom. This cis arrangement is the predominant isomer observed for these types of complexes. researchgate.net The geometry around the platinum(II) center is typically distorted from an ideal square plane, a common feature in such complexes. nih.gov

Detailed spectroscopic and crystallographic studies on a series of cis-[PtX₂(P(OMe)nPh₃₋n)₂] (where X = Cl, Br, I) complexes have provided significant insight into the nature of the platinum-phosphorus bond. nih.govrsc.org Research has demonstrated a linear correlation between the Pt-P bond length determined by X-ray crystallography and the one-bond ¹⁹⁵Pt-³¹P coupling constant, ¹J(Pt,P), measured by NMR spectroscopy. nih.govresearchgate.netrsc.org

For a series of twelve related platinum(II) phosphine complexes, this relationship is defined by the equation:

l(Pt-P) = 2.421 - ¹J(Pt,P) / 24255 nih.govrsc.orgresearchgate.net

This correlation shows that as the Pt-P bond length increases, the magnitude of the coupling constant decreases. researchgate.net The Pt-P bond lengths in these complexes increase in the order P(OMe)₃ < P(OMe)₂Ph < P(OMe)Ph₂ < PPh₃. researchgate.netscispace.com This trend reflects the decreasing s-character in the Pt-P bond as the more electronegative methoxy groups are replaced by phenyl groups. scispace.com The larger the coupling constant, the shorter the Pt-P bond, indicating stronger s-orbital overlap between platinum and phosphorus. researchgate.netscispace.com

The table below presents selected structural and spectroscopic data for cis-dihalogenobis(this compound)platinum(II) complexes.

| Complex | Pt-P Bond Length (Å) (avg.) | ¹J(Pt,P) Coupling Constant (Hz) |

| cis-[PtBr₂(P(OMe)Ph₂)₂] | 2.241 | 4099 |

| cis-[PtI₂(P(OMe)Ph₂)₂] | 2.244 | 3902 |

| Data sourced from Dalton Transactions, 2010, 39, 8620-5. nih.govrsc.org |

Nickel(II) Complexes and Ligand Rearrangements

This compound, as a member of the phosphine ligand family, engages in complex coordination behavior with Nickel(II) centers. The formation and stability of these complexes are influenced by reaction conditions such as solvent and temperature, often leading to significant ligand rearrangements and the formation of different structural isomers. researchgate.netmdpi.com

The coordination of phosphine-type ligands to Nickel(II) can result in various geometries, with four- and five-coordinate complexes being common. rsc.org The lability of four-coordinate Ni(II) complexes is often associated with the metal's ability to readily form five- or six-coordinate intermediates. cbpbu.ac.in This flexibility can facilitate ligand rearrangement processes. For instance, in systems with related phosphinito-oxazoline ligands, temperature can control the equilibrium between mononuclear and dinuclear, chloride-bridged complexes. researchgate.net The mononuclear complex [NiCl2{Ph2POCH2oxMe2}] features a distorted tetrahedral geometry, while its dinuclear formula isomer, formed at lower temperatures, exhibits a different structural arrangement. researchgate.net

Solvent choice can also induce profound structural changes. mdpi.com In one study, the reaction of a bis-thiosemicarbazone ligand with a nickel salt yielded a mononuclear homoleptic complex in ethanol (B145695), but resulted in a completely different complex in methanol (B129727) due to an in situ reaction of the original ligand with the solvent upon coordination. mdpi.com Similar solvent- and temperature-dependent behaviors are anticipated for this compound complexes. Furthermore, attempts to synthesize certain nickel complexes with sulfur-containing phosphine ligands have resulted in the formation of multinuclear complexes through ligand rearrangement processes, where the parent ligand fragments into different coordinating species. chemrxiv.org

Table 1: Factors Influencing Nickel(II)-Phosphine Complex Rearrangements

| Influencing Factor | Observed Phenomenon | Example System | Citation |

| Temperature | Reversible formation of mononuclear vs. dinuclear complexes. | [NiCl2(P,N)] where P,N is a phosphinito-oxazoline ligand. | researchgate.net |

| Solvent | Formation of structurally distinct complexes from the same precursors. | A bis-thiosemicarbazone ligand reacting with Ni(II) in EtOH vs. MeOH. | mdpi.com |

| Ligand Stability | Fragmentation of the parent ligand into new coordinating species. | PSP-type ligands (R2PSPR2) forming Ph2PSS–, Ph2PS–, and Ph2P– ligands. | chemrxiv.org |

Rhodium Complexes

This compound readily forms complexes with rhodium, exhibiting versatile coordination modes that are fundamental to their application in catalysis. Rhodium complexes containing phosphine ligands are key intermediates in a wide array of chemical transformations. nih.gov

The synthesis of rhodium-phosphine complexes often involves the reaction of a rhodium precursor, such as [Rh(CO)(μ²-Cl)]₂, with the phosphine ligand. mdpi.com The resulting complexes can adopt various structures. For example, rhodium(I) complexes with bidentate phosphine ligands can form cationic species like [M(ImP)(COD)]BPh₄ or neutral complexes, which are effective catalysts for hydroamination and hydrothiolation reactions. rsc.org

In many rhodium complexes, phosphine ligands can be labile and subject to exchange with other molecules like carbon monoxide (CO), isocyanides (CNXy), or olefins (e.g., ethylene). csic.es This lability is crucial for catalytic activity. For instance, in pincer diphosphite rhodium complexes, a triphenylphosphine (B44618) ligand can be displaced to generate catalytically active species. csic.es Mechanistic studies on intramolecular hydroamination reveal that the active rhodium catalyst can contain a phosphine ligand bound in a κ¹, η⁶ fashion, where an arene ring from the ligand coordinates to the metal center. nih.gov

Table 2: Examples of Rhodium-Phosphine Complex Types

| Complex Type | General Formula / Description | Key Feature | Citation |

| Pincer Complexes | Rh(PCP)(L) (where L is a labile ligand like PPh₃, CO, C₂H₄) | Lability of the ligand 'L' allows for substrate coordination. | csic.es |

| Cationic Bidentate Complexes | [Rh(ImP)(COD)]⁺ (where ImP is a phosphine-imidazolyl ligand) | Effective catalysts for intramolecular hydroamination. | rsc.org |

| Thiolate-Bridged Dimers | [Rh₂(μ-SR)₂(CO)₂(PPh₃)₂] | Binuclear core with bridging thiolate ligands. | rsc.org |

| Phosphine-π-Arene Intermediates | A biaryldialkylphosphine ligand bound in a κ¹, η⁶ form. | Active catalyst form in certain hydroamination reactions. | nih.gov |

General Metal Complex Formation and Reactivity Modulation

This compound, like other phosphine ligands, is a three-valent phosphorus compound that acts as a "soft" σ-donating ligand. tcichemicals.com It forms stable complexes with a variety of transition metals by donating its lone pair of electrons to an empty metal orbital. This coordination stabilizes the metal center and solubilizes the resulting organometallic complex. tcichemicals.com

The true utility of phosphine ligands lies in their ability to modulate the electronic and steric environment of the metal center, thereby controlling the reactivity and selectivity of catalytic reactions. tcichemicals.com The reactivity of the metal complex is strongly related to the electron density and bulkiness of the phosphine ligand. tcichemicals.com

Electronic Effects : Electron-donating phosphines increase the electron density on the metal. This generally enhances the rate of oxidative addition, a key step in many catalytic cycles. tcichemicals.com

Steric Effects : The bulkiness of the phosphine ligand, often quantified by its cone angle, plays a critical role. Bulky ligands can promote reductive elimination, the final product-forming step in many cross-coupling reactions. tcichemicals.com They can also create a specific coordination environment that favors certain reaction pathways or selectivities.

By systematically varying the substituents on the phosphorus atom, the properties of the ligand can be fine-tuned. This compound, with its P-O bond and phenyl groups, possesses a distinct electronic and steric profile compared to trialkylphosphines (e.g., tricyclohexylphosphine) or triarylphosphines (e.g., triphenylphosphine). This allows it to impart specific kinetic (labile vs. inert) and thermodynamic (stable vs. unstable) properties to its metal complexes, influencing the energy profile of a catalytic reaction. cbpbu.ac.in

Protonation and Solvolytic Reactions of Metal Complexes

When coordinated to a metal center, this compound can undergo reactions that are not readily observed for the free ligand. Notably, its complexes are susceptible to protonation and solvolysis, particularly in the presence of protic solvents like alcohols. acs.orgacs.org

Studies on low-valent platinum complexes containing this compound have provided significant insight into these reactions. acs.orgacs.org The P-O bond of the coordinated this compound ligand is susceptible to cleavage by alcohols. This solvolytic reaction results in the formation of a phosphinous acid complex and an ether. For example, the reaction of a platinum(0) complex of this compound with ethanol yields a diphenylphosphinous acid-platinum complex and ethyl methyl ether. acs.org

Protonation of these complexes can also occur. The reaction of a rhodium complex containing a phosphinothiolate ligand with HBF₄ leads to a reversible protonation, forming a dimeric dication. rsc.org In the case of this compound complexes, protonation can facilitate the solvolysis reaction. acs.orgacs.org These reactions demonstrate that the reactivity of the this compound ligand is significantly altered upon coordination to a metal. The metal center can activate the P-O bond, making it susceptible to nucleophilic attack by solvent molecules. dokumen.pub

Table 3: Products of Solvolysis of a Coordinated this compound Complex

| Reactants | Product 1 (Phosphorus-containing) | Product 2 (Organic) | Citation |

| [Pt(Ph₂POMe)₄] + EtOH | [Pt(Ph₂POH)₂(Ph₂POMe)₂] | MeOEt | acs.org |

| [Pt(Ph₂POMe)₄] + MeOH | No reaction reported under similar conditions. | - | acs.org |

Iv. Mechanistic Investigations of Reactions Involving Methoxydiphenylphosphine

Elucidation of Reaction Pathways in Homogeneous Catalysis

In homogeneous catalysis, methoxydiphenylphosphine influences the reaction mechanism through its electronic and steric properties. The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the phosphorus atom, which in turn affects the metal-ligand bonding and the reactivity of the catalytic species.

P,C-Bond Cleavage and Formation Mechanisms

The formation of phosphorus-carbon (P-C) bonds is a fundamental transformation in organophosphorus chemistry, with phosphine (B1218219) ligands like this compound being central to many catalytic cross-coupling reactions that facilitate this bond formation. gessnergroup.comnih.gov One of the most prominent examples is the palladium-catalyzed Hirao reaction, which involves the coupling of aryl halides with >P(O)H reagents. rsc.org

The generally accepted mechanism for this type of P-C bond formation proceeds through a catalytic cycle involving a palladium center. The key steps are:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to an aryl halide (Ar-X), forming a Pd(II) intermediate.

Ligand Exchange: A >P(O)H reagent, or its deprotonated form, coordinates to the palladium center.

Reductive Elimination: This is the crucial bond-forming step where the aryl group and the phosphorus moiety are eliminated from the palladium center, forming the desired P-C bond and regenerating the Pd(0) catalyst. berkeley.edu For this step to occur, the groups being eliminated must be in a cis orientation to each other on the metal center.

While P-C bond formation is often the desired outcome, the cleavage of P-C bonds can also occur, sometimes leading to catalyst deactivation. nsf.gov This process can be influenced by the steric and electronic properties of the phosphine ligand. In some cases, cyclometalation, a reaction that involves the cleavage of a P-C bond, can be a competing pathway. nsf.gov

Reductive Elimination Processes

Reductive elimination is a critical step in many catalytic cycles where the final product is released from the metal center. berkeley.edu In the context of complexes containing methoxyarylphosphine ligands, such as those related to this compound, detailed mechanistic studies have provided significant insights.

For instance, investigations into reductive elimination from four-coordinate alkylpalladium(II) amido complexes bearing 2-methoxyarylphosphine ligands have been conducted. nih.gov Computational studies suggest that the reductive elimination pathway does not necessarily begin with the dissociation of the oxygen atom of the methoxy group from the palladium center. Instead, the reaction is calculated to proceed directly from the four-coordinate complex. nih.govresearchgate.net This process is concerted with a lengthening of the palladium-oxygen (Pd-O) bond. nih.govresearchgate.net

Experimental studies support this, showing that the flexibility of the linker between the phosphorus atom and the methoxy group can influence the reaction rate. A more flexible linker allows for the complete dissociation of the ether ligand during the reductive elimination, leading to a faster reaction compared to a more rigid aryl linker. nih.gov

Table 1: Factors Influencing Reductive Elimination from Pd(II) Complexes with Methoxyarylphosphine Ligands

| Factor | Observation | Mechanistic Implication |

| Ligand Rigidity | Complexes with rigid 2-methoxyarylphosphine ligands undergo slower reductive elimination. | Reductive elimination occurs directly from the four-coordinate complex with concurrent Pd-O bond lengthening. |

| Ligand Flexibility | Complexes with a flexible aliphatic linker between P and O atoms exhibit faster reductive elimination. | The flexible linker permits full dissociation of the ether ligand, facilitating the reductive elimination process. |

| Anilido Ligand Electronics | Electron-rich anilido ligands lead to faster reductive elimination. | Suggests an accumulation of negative charge on the nitrogen atom in the transition state. |

| Anilido Ligand Sterics | Less sterically hindered anilido ligands result in faster reductive elimination. | Steric hindrance around the metal center impedes the conformational changes required for reductive elimination. |

This table summarizes the key factors identified in the study of reductive elimination from phosphine-ligated alkylpalladium(II) amido complexes.

Role in Catalyst Activation and Deactivation

Phosphine ligands are integral to the activation and stability of homogeneous catalysts. gessnergroup.com The activation of a precatalyst often involves the dissociation of a ligand to generate a coordinatively unsaturated and catalytically active species. mdpi.com For example, the well-known Wilkinson's catalyst, [RhCl(PPh₃)₃], activates by losing a triphenylphosphine (B44618) ligand in solution. mdpi.com Similarly, catalysts incorporating this compound would undergo analogous activation steps, with the electronic properties of the methoxy group influencing the lability of the ligand and thus the concentration of the active species.

Conversely, catalyst deactivation can occur through various pathways. One common route is the formation of non-reactive species through reactions with the solvent, substrate, or product. rsc.org Another deactivation pathway involves the irreversible formation of stable complexes that are catalytically inactive. For palladium catalysts with phosphine ligands containing anisyl groups (closely related to methoxyphenyl groups), deactivation has been observed through the scrambling of palladium-bound alkyl groups and phosphorus-bound aryl groups. acs.orgkaust.edu.sa This can lead to the formation of phosphonium (B103445) salts and mixed bis(chelate) palladium complexes that are off-cycle and inactive. acs.orgkaust.edu.sa The presence of ethylene (B1197577) can also lead to side reactions, such as insertion into a palladium-anisyl bond followed by β-hydride elimination, forming 2-(vinyl)anisole and contributing to catalyst deactivation. acs.org

Photoredox-Catalyzed Transformations

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling radical reactions under mild conditions. this compound and related halophosphines can be activated using this technology.

Activation of Halophosphines

The light-driven activation of halophosphines (R₂PX, where R can be an aryl group like in this compound) using an iridium-based photocatalyst has been demonstrated. diva-portal.orgnih.govacs.org This process allows for the formation of valuable phosphorus-based compounds. The general mechanism involves the reduction of the halophosphine to generate a phosphinyl radical.

The initially formed secondary phosphines (R₂PH) can then react with the remaining halophosphine in a parent-child reaction to yield diphosphines (R₂P-PR₂). diva-portal.orgnih.gov For aryl-substituted diphosphines, further reduction to secondary phosphines under the same photoredox conditions is possible. nih.gov This methodology is also applicable to dihalophosphines (RPX₂), leading to the formation of cyclic phosphines. diva-portal.orgnih.govacs.org

Spectroscopic Studies of Excited State Quenching and Electron Transfer

Spectroscopic techniques, particularly transient absorption spectroscopy, have been instrumental in elucidating the mechanism of photoredox-catalyzed reactions involving halophosphines. nih.govbeilstein-journals.orgbeilstein-journals.orgyoutube.com These studies have revealed the intricate details of the electron transfer processes.

In a typical system using an iridium photocatalyst and N,N-diisopropylethylamine (DIPEA) as a sacrificial electron donor, the excited state of the iridium catalyst (*Ir(III)) is reductively quenched by DIPEA. nih.govacs.org This quenching is a diffusion-controlled process and produces a more reducing Ir(II) species. acs.org

Interestingly, transient absorption studies have shown that the subsequent electron transfer from the generated Ir(II) species to the halophosphine (R₂PX) can be unexpectedly slow. diva-portal.orgnih.govacs.org This electron transfer step often cannot effectively compete with the rapid charge recombination between the Ir(II) species and the oxidized donor (DIPEA•⁺). nih.gov The productive chemical transformation is therefore driven by the small fraction of the Ir(II) species that manages to escape this rapid recombination. nih.gov

Computational Approaches to Mechanism Elucidation

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving organophosphorus compounds like this compound. These theoretical approaches allow for the exploration of transient species and high-energy transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict reaction pathways. In the context of reactions involving phosphine derivatives, DFT is employed to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net By calculating the energies of these structures, researchers can construct a detailed potential energy surface for a proposed reaction mechanism.

For instance, in studies of reactions analogous to those involving this compound, such as the addition of phosphites to unsaturated systems, DFT calculations have been used to evaluate the plausibility of different mechanistic pathways. researchgate.netresearchgate.net Researchers propose several potential routes, and then use DFT to calculate the energy barriers associated with each step. researchgate.net A common approach involves:

Optimization: Finding the lowest energy structure for all species involved in the reaction.

Frequency Calculation: Confirming that reactants and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Profile Comparison: Comparing the activation energies of different pathways. The path with the lowest energy barrier is considered the most favorable and likely mechanism. researchgate.net

For example, a DFT study on the reaction between a phosphite (B83602) and β-nitrostyrene evaluated three different mechanistic pathways by calculating their respective energy barriers, ultimately identifying the most energetically favorable route. researchgate.net Similarly, DFT has been used to study the two-stage mechanism of the Arbuzov reaction, showing that the second stage is the rate-limiting step and that polar solvents can accelerate the process by lowering energy barriers. chemrxiv.org These studies provide a framework for how the reactivity of this compound in similar transformations could be computationally elucidated.

The reactivity of phosphine ligands like this compound is governed by a delicate interplay of steric and electronic effects. manchester.ac.uk Computational models are crucial for disentangling these interconnected properties and understanding their specific contributions to the reaction mechanism. manchester.ac.uknih.gov

Electronic effects arise from the electron-donating or withdrawing nature of the substituents on the phosphorus atom, which influences its nucleophilicity and the stability of intermediates. manchester.ac.ukSteric effects relate to the physical bulk of the ligand, which can dictate the accessibility of the phosphorus lone pair and influence the geometry of transition states. manchester.ac.ukdatapdf.com

Advanced computational techniques allow for the quantification of these properties. For example, the Activation Strain Model (ASM) , also known as the Distortion/Interaction model, is used to separate the energy of a transition state into two components:

Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state.

Interaction Energy (ΔE_int): The actual energy of interaction between the distorted reactants.

This analysis, often combined with Natural Energy Decomposition Analysis (NEDA) , reveals whether a reaction barrier is dominated by the steric strain needed to bring reactants together or by the electronic interactions between them. nih.gov Furthermore, steric maps of buried volume (%VBur) can be generated to visualize and quantify the steric hindrance around the phosphorus center, providing insights into how ligand architecture affects stereoselectivity. nih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. nih.govwikipedia.org Solvents affect reactions by differentially solvating the ground state (reactants) and the transition state. nih.gov A solvent that preferentially stabilizes the transition state relative to the reactants will accelerate the reaction. wikipedia.orgchemrxiv.org

In reactions involving organophosphorus compounds, which often proceed through polar or charged intermediates and transition states, solvent polarity is a critical factor. For instance:

Rate Acceleration: Polar solvents generally accelerate reactions where there is a charge buildup in the transition state compared to the reactants. This is because the polar solvent molecules can orient themselves to stabilize the developing charge, thus lowering the activation energy. chemrxiv.orgwikipedia.org

Mechanism Switching: A change in solvent can sometimes alter the operative reaction mechanism. For example, a reaction might proceed through a concerted, non-polar transition state in a non-polar solvent, but switch to a stepwise, polar mechanism involving charged intermediates in a polar solvent. chemrxiv.org

Selectivity Changes: In reactions with multiple possible outcomes, the solvent can influence selectivity. For example, in the oxidative addition of a multihalogenated pyridine (B92270) to a palladium-phosphine complex, polar solvents were found to improve site-selectivity by favoring the more polar nucleophilic displacement transition state over a less-polar alternative. chemrxiv.org

Computational models, such as the Conductor-like Screening Model (COSMO) , are often used in DFT studies to simulate the effect of a solvent environment on the reaction energetics. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in different solvents. nih.gov

Stereoselectivity and Asymmetric Induction Mechanisms

Stereoselectivity is a critical aspect of modern organic synthesis, and reactions involving chiral phosphines are central to many asymmetric transformations. When a chiral ligand like a derivative of this compound is used, it can induce stereoselectivity by creating a chiral environment that favors the formation of one stereoisomer over others.

The mechanism of asymmetric induction often relies on the differential stability of diastereomeric transition states. The chiral ligand interacts with the substrate(s) to form two or more possible transition states leading to different stereoisomeric products. Due to steric and/or electronic repulsions, one of these transition states will be lower in energy, leading to the preferential formation of the corresponding product.

A powerful strategy to enhance stereoselectivity is the use of multiple asymmetric induction (also known as double stereodifferentiation). mdpi.com This occurs when a reaction's stereochemical outcome is controlled by more than one chiral element. mdpi.com For example, a reaction might involve both a chiral phosphine ligand and a chiral substrate.

Matched Case: If the intrinsic stereochemical preferences of the chiral ligand and the chiral substrate favor the formation of the same product stereoisomer, the observed stereoselectivity is significantly enhanced.

Mismatched Case: If the chiral ligand and substrate favor opposite stereoisomers, the stereoselectivity will be diminished, or the opposite product may even be formed.

This principle has been demonstrated in reactions such as the addition of chiral phosphites to chiral imines, where using a combination of chiral reagents that act in concert (a matched pair) leads to a dramatic increase in the diastereomeric excess of the product. mdpi.com The study of these mechanisms provides a rational basis for selecting the appropriate combination of chiral reagents to achieve high levels of stereocontrol in synthesis.

V. Applications of Methoxydiphenylphosphine in Advanced Organic and Organometallic Synthesis

Catalytic Applications in Organic Transformations

The utility of methoxydiphenylphosphine is most prominently observed in its role as a ligand in palladium-catalyzed reactions. The oxygen atom of the methoxy (B1213986) group can coordinate with the palladium center, influencing the stability and reactivity of the catalytic species. This interaction, along with the electronic-donating nature of the methoxy group, facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved reaction outcomes.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium catalyst in these reactions is highly dependent on the nature of the supporting phosphine (B1218219) ligand. Methoxy-substituted diphenylphosphines have been shown to be effective ligands in a variety of these transformations.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Methoxy-Substituted Phosphine Ligands This table is representative of the utility of methoxy-substituted phosphine ligands in Suzuki-Miyaura coupling and is based on findings with ligands like SPhos, as specific data for this compound is limited.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 98 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄, Dioxane, 80 °C | 95 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, rt | 92 |

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The development of effective phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides and heteroaryl halides. nih.govnih.gov Methoxy-substituted phosphine ligands have been shown to be highly effective in this transformation. For instance, the BippyPhos ligand, in conjunction with a palladium precursor, has demonstrated a broad scope in the amination of (hetero)aryl chlorides with various amines, including primary and secondary amines, NH heterocycles, amides, and ammonia. nih.gov

The electronic and steric properties of methoxy-containing phosphine ligands are crucial for their high catalytic activity. The electron-donating methoxy group increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the ligand to the palladium center. This facilitates the oxidative addition of the aryl halide, a key step in the catalytic cycle.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines using a Methoxy-Containing Phosphine Ligand System This table illustrates the broad applicability of methoxy-substituted phosphine ligands in Buchwald-Hartwig amination, based on data from ligands like BippyPhos.

| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 110 | 95 |

| 2 | 2-Chloropyridine | Aniline | [Pd(cinnamyl)Cl]₂ / BippyPhos | K₃PO₄ | Dioxane | 100 | 88 |

| 3 | 1-Chloro-4-methoxybenzene | Benzylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 110 | 92 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org The nature of the phosphine ligand significantly influences the efficiency and regioselectivity of this reaction. While specific studies focusing solely on this compound are scarce, the use of palladium complexes with various phosphine ligands, including those with methoxy substituents, has been explored. For instance, in the Heck reaction of aryl chlorides, which are generally less reactive than bromides or iodides, the choice of a suitable ligand is critical. The use of organic ionic bases has been shown to promote the Heck reaction of unactivated aryl chlorides at lower temperatures. flinders.edu.au

The electronic properties of the phosphine ligand play a key role. Electron-rich phosphines are generally favored as they can promote the oxidative addition of the aryl halide to the palladium(0) center. The methoxy group in this compound, being an electron-donating group, would be expected to enhance the catalytic activity in a similar manner.

Table 3: Heck Reaction of Aryl Halides with Olefins This table provides representative examples of the Heck reaction, highlighting the conditions and types of substrates typically employed. Specific data for this compound is not detailed in the provided search results.

| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 90 |

| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 95 |

| 3 | 4-Chlorotoluene | Methyl acrylate | Pd(OAc)₂ / DavePhos | n-Bu₄N⁺OAc⁻ | Dioxane | 80 | 85 flinders.edu.au |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source or a base. beilstein-journals.orgorganic-chemistry.org The choice of ligand can also influence the efficiency of the Hiyama coupling. While specific data for this compound is limited, the general principles of ligand effects in palladium catalysis suggest its potential utility. For instance, in the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides, various phosphine ligands have been screened, with bulky and electron-rich ligands often showing superior performance. nih.govwiley.com

Table 4: Hiyama Coupling of Aryl Halides with Organosilanes This table presents general examples of the Hiyama coupling. Specific research findings for this compound were not available in the provided search results.

| Entry | Aryl Halide | Organosilane | Catalyst System | Activator | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenyltrimethoxysilane | PdCl₂(PPh₃)₂ | TBAF | THF | 60 | 92 |

| 2 | 1-Bromonaphthalene | Vinyltrimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | Dioxane | 100 | 85 |

| 3 | 4-Chlorobenzonitrile | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 78 nih.gov |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. mit.eduorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms. The choice of the phosphine ligand is crucial for achieving high yields and selectivities, especially in challenging couplings involving secondary alkylzinc reagents or unactivated aryl chlorides. The development of biarylphosphine ligands, often featuring methoxy substituents for enhanced stability and activity, has significantly broadened the scope of the Negishi coupling. mit.eduorganic-chemistry.org

For example, the CPhos ligand, a biaryldialkylphosphine, has been shown to be highly effective in the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. mit.eduorganic-chemistry.org The steric and electronic properties of such ligands are tailored to promote the desired reductive elimination step over undesired side reactions like β-hydride elimination. nih.govmit.eduorganic-chemistry.org

Table 5: Negishi Coupling of Aryl Halides with Organozinc Reagents This table provides illustrative examples of the Negishi coupling, highlighting the effectiveness of advanced phosphine ligands. Specific data for this compound is not detailed in the provided search results.

| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | rt | 92 mit.eduorganic-chemistry.org |

| 2 | 4-Chlorobenzonitrile | Phenylzinc chloride | PdCl₂(dppf) | THF | 60 | 85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Ethylzinc bromide | Pd₂(dba)₃ / P(o-tol)₃ | THF | 50 | 90 |

Sonogashira Coupling

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. nrochemistry.comorganic-chemistry.org Phosphine ligands, such as this compound, play a critical role in the palladium catalytic cycle.

The catalytic cycle involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, which is stabilized by phosphine ligands. This is followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. nrochemistry.com The phosphine ligand stabilizes the palladium center, influences its reactivity, and prevents the precipitation of palladium black, thereby maintaining catalytic activity. niscpr.res.in While a wide variety of phosphine ligands are employed, the specific choice of ligand can affect reaction efficiency and substrate scope. The reaction is known for its tolerance of a wide range of functional groups and is often carried out under mild conditions, sometimes even at room temperature. wikipedia.orgnrochemistry.com

Table 1: Key Components and Conditions in Sonogashira Coupling

| Component | Role | Common Examples |

| Catalyst | Facilitates C-C bond formation | Palladium(0) complexes with phosphine ligands |

| Co-catalyst | Forms copper acetylide intermediate | Copper(I) iodide (CuI) |

| Substrates | Reactants | Terminal alkynes, Aryl/Vinyl halides (I, Br, Cl, OTf) nrochemistry.com |

| Base | Neutralizes HX byproduct, can act as solvent | Diethylamine, Triethylamine wikipedia.org |

| Solvent | Reaction medium | THF, DMF, Amines wikipedia.orgnrochemistry.com |

Hydrogenation and Hydroformylation

This compound and related phosphine ligands are instrumental in hydrogenation and hydroformylation reactions, which are large-scale industrial processes. smolecule.com

Hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond. In catalytic hydrogenation, phosphine ligands coordinate to a metal center (e.g., rhodium, nickel) to form an active catalyst. smolecule.comnih.gov This process generates metal-hydride intermediates that are key to the catalytic cycle. nih.gov The electronic and steric properties of the phosphine ligand can influence the chemoselectivity of the hydrogenation, allowing for the reduction of one functional group in the presence of others. nih.gov

Hydroformylation , or the "oxo process," is a highly atom-economical reaction that converts an alkene into an aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the C=C double bond. nih.govchemrxiv.org The reaction is typically catalyzed by rhodium or cobalt complexes with phosphine or phosphite (B83602) ligands. mdpi.comchemrxiv.org The choice of ligand is crucial for controlling the regioselectivity of the reaction, determining the ratio of the linear to the branched aldehyde product. nih.govmdpi.com this compound-based catalysts have been shown to be effective for these transformations. smolecule.com

Enantioselective Hydroboration of Olefins

Enantioselective hydroboration is a powerful method for producing chiral alcohols from olefins with high enantiomeric excess. The reaction involves the addition of a boron-hydrogen bond across a double bond, followed by oxidation to yield the alcohol. The use of chiral catalysts, often cationic rhodium or iridium complexes bearing chiral phosphine ligands, is essential for achieving high enantioselectivity. rsc.orgnih.gov

The catalyst's chiral environment dictates the facial selectivity of the borane (B79455) addition to the prochiral olefin. While specific studies detailing this compound in this exact context are not prevalent, the principle relies on the use of P-chiral or bidentate phosphine ligands that create a well-defined steric and electronic environment around the metal center. This directs the incoming substrate to a specific orientation, leading to the preferential formation of one enantiomer. rsc.org The reaction's regioselectivity is also a key factor, with steric and electronic properties of both the olefin and the borane reagent playing a significant role. organic-chemistry.org

Branched-Regioselective Hydroformylation for Lactone Synthesis

While hydroformylation of terminal alkenes typically favors the linear aldehyde, achieving high branched-regioselectivity is a significant challenge. mdpi.com Phosphinite ligands, a class to which this compound belongs, have been successfully employed as reversibly bound catalyst-directing groups to achieve branched-selective hydroformylation of homoallylic alcohols. semanticscholar.org

In this methodology, the phosphinite ligand is formed in situ through a reversible transesterification between this compound (Ph₂POMe) and the hydroxyl group of the homoallylic alcohol substrate. This transiently bound phosphinite group chelates to the rhodium catalyst, forming a six-membered ring intermediate that directs the hydroformylation to the internal carbon of the double bond, favoring the branched aldehyde. Subsequent intramolecular cyclization and oxidation lead to the formation of γ-lactones. semanticscholar.org This approach provides an efficient route to valuable γ-lactone building blocks from simple alcohols. semanticscholar.org

Table 2: Branched-Regioselective Hydroformylation of Homoallylic Alcohols using a Phosphinite Directing Group

| Substrate (Homoallylic Alcohol) | Directing Group Precursor | Catalyst System | Branched:Linear Ratio | Yield of Lactone |

| 3-Buten-1-ol | Ph₂POMe | [Rh(cod)₂]BF₄ | 99:1 | 75% |

| (Z)-4-Hexen-1-ol | Ph₂POMe | [Rh(cod)₂]BF₄ | 99:1 | 72% |

| 4-Penten-1-ol | Ph₂POMe | [Rh(cod)₂]BF₄ | 99:1 | 71% |

| 1-Phenyl-3-buten-1-ol | Ph₂POMe | [Rh(cod)₂]BF₄ | >99:1 | 80% (as lactol) |

| Data sourced from research by Breit, B. et al., demonstrating the use of phosphinites as catalyst-directing groups. semanticscholar.org |

Hydrocyanation Reactions

Hydrocyanation is the addition of hydrogen cyanide (HCN) across a double bond to form a nitrile. tue.nl This reaction is of significant industrial importance, particularly in the synthesis of adiponitrile (B1665535) from butadiene. wiley.com Nickel complexes containing phosphorus-based ligands are the most common catalysts for this transformation. mdpi.com

The ligand plays a crucial role in the catalytic cycle, which involves the oxidative addition of HCN to a Ni(0) species, followed by alkene insertion and reductive elimination. mdpi.com The choice of phosphine, phosphite, or phosphinite ligand is critical for controlling the regioselectivity (branched vs. linear nitrile) and, in asymmetric variants, the enantioselectivity. units.it The addition of Lewis acids can also dramatically influence the regioselectivity of the reaction. tue.nl Chiral phosphine-phosphite ligands have been used in the asymmetric hydrocyanation of vinylarenes to produce branched nitriles with excellent enantioselectivities (up to 99% ee). units.it

Annulation Reactions

Phosphine-catalyzed annulation reactions are a powerful strategy for constructing cyclic and heterocyclic compounds. nih.gov In these reactions, a tertiary phosphine, acting as a nucleophilic catalyst, adds to an electron-deficient starting material, such as an allenoate, to generate a reactive zwitterionic intermediate. escholarship.orgnih.gov This intermediate then reacts with a second substrate (a biselectrophile or bisnucleophile) in a stepwise or tandem fashion to form a ring. nih.gov

For example, phosphines can catalyze [4+2] annulations between α-alkyl allenoates and activated olefins to yield highly functionalized cyclohexenes. nih.gov Similarly, [3+2] annulations of allenoates with other partners can produce five-membered rings. rsc.org The phosphine catalyst is crucial for inverting the polarity of the allenoate (umpolung), allowing it to react as a 1,4-dipole synthon. nih.gov The reaction is highly versatile, enabling the construction of various ring sizes, including seven-membered heterocycles through [6+1] annulations. nih.gov

Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis is a broad area of organocatalysis where a tertiary phosphine initiates a reaction by acting as a nucleophile. escholarship.org This mode of catalysis typically involves the initial addition of the phosphine to an electron-deficient multiple bond (e.g., in allenes, alkynes, or alkenes), which generates a reactive zwitterionic intermediate like a phosphonium (B103445) enolate or ylide. escholarship.orgrsc.org

This highly reactive intermediate can then engage in a variety of subsequent transformations, including Michael additions, annulations, and acylations. beilstein-journals.org For instance, methoxy-substituted arylphosphines have been studied as catalysts for oxa-Michael additions, where an alcohol adds to an activated alkene. chemrxiv.org The nucleophilicity of the phosphine is a key factor in its catalytic activity; more electron-rich phosphines are generally more reactive. chemrxiv.org The versatility of these phosphine-generated intermediates allows for the synthesis of a wide array of complex molecular architectures. rsc.org

Phosphine Oxide Lewis Base Catalysis

In the realm of organocatalysis, phosphine oxides, the oxidized counterparts of phosphines, have garnered attention for their potential to act as Lewis base catalysts. nih.gov Lewis base catalysis initiated by tertiary phosphines often involves the nucleophilic addition of the phosphine to an electron-deficient species, generating a reactive zwitterionic intermediate. chemrxiv.org The corresponding phosphine oxides can also participate in catalytic cycles, often as pre-catalysts that are reduced in situ or by acting as stabilizing ligands for metal catalysts.

While direct studies on this compound oxide as a Lewis base catalyst are not extensively documented, the principles of phosphine oxide catalysis provide a framework for its potential utility. The oxygen atom of a phosphine oxide possesses Lewis basicity, allowing it to interact with and activate substrates. For instance, phosphine oxides have been shown to be effective in promoting various organic transformations. The general mechanism often involves the activation of a substrate through coordination with the phosphine oxide.

Electron-rich phosphines, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have demonstrated significant efficacy as Lewis base catalysts in reactions like the oxa-Michael addition. chemrxiv.orgrsc.org Given that this compound also possesses an electron-donating methoxy group, it can be inferred that its corresponding oxide would exhibit Lewis basic properties, potentially enabling it to catalyze similar reactions. The performance of such catalysts is often influenced by the electronic nature of the substituents on the phosphorus atom.

Table 1: Comparison of Related Phosphine Catalysts in Oxa-Michael Reactions

| Catalyst | Michael Acceptor | Alcohol | Conversion (%) |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Acrylamide | Isopropanol | >95 |

| Tris(4-methoxyphenyl)phosphine | Acrylamide | Isopropanol | ~60 |

| Triphenylphosphine (B44618) (TPP) | Acrylamide | Isopropanol | ~50 |

This table is generated for illustrative purposes based on comparative studies of electron-rich phosphines and does not represent data for this compound itself.

Role in Pharmaceutical Development and Medicinal Chemistry

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. nbinno.com Phosphine ligands play a critical role in many of the catalytic reactions used to construct the intricate molecular architectures of active pharmaceutical ingredients (APIs). nbinno.com

This compound serves as a valuable ligand in transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals. nbinno.comsmolecule.com Its ability to coordinate with metal centers, such as palladium, allows for the fine-tuning of the catalyst's reactivity and selectivity. smolecule.com This control is paramount for achieving high yields of the desired product while minimizing the formation of impurities, a critical consideration in pharmaceutical manufacturing. nbinno.com

The electronic properties imparted by the methoxy group can influence the catalytic cycle, potentially leading to more efficient and selective bond formations in the synthesis of complex drug candidates. While specific examples of blockbuster drugs synthesized using this compound are not prominently featured in publicly available literature, its utility is well-established within the broader class of phosphine ligands that are indispensable in the pharmaceutical industry. nbinno.com

The interaction of chemical compounds with biological targets is the fundamental basis of medicinal chemistry. This compound can be utilized to create transition metal complexes that exhibit biological activity. smolecule.com Research is ongoing to explore how complexes containing this ligand interact with biological macromolecules, which could pave the way for new therapeutic agents. smolecule.com

Metal complexes containing phosphine ligands have been investigated for their potential as anticancer agents. researchgate.netnih.gov These complexes can interact with biological targets such as DNA and proteins, leading to cytotoxic effects in cancer cells. researchgate.netnih.gov The phosphine ligand itself can influence the lipophilicity and electronic properties of the metal complex, thereby affecting its cellular uptake, distribution, and target-binding affinity. researchgate.net For example, platinum complexes with phosphine ligands have been studied for their ability to bind to DNA and proteins, demonstrating the potential for this class of compounds in the development of new metallodrugs. nih.gov The specific interactions of this compound-metal complexes with biological targets remain an active area of investigation. smolecule.commdpi.com

Table 2: Examples of Metal Complexes with Phosphine Ligands and Their Biological Relevance

| Metal | Phosphine Ligand Type | Biological Target | Potential Application |

| Platinum | Bidentate Phosphine | DNA, Proteins | Anticancer |

| Gold | Monodentate Phosphine | Thioredoxin Reductase | Anti-arthritic, Anticancer |

| Ruthenium | Various Phosphines | Various enzymes, DNA | Anticancer |

Material Science Applications

The unique properties of organophosphorus compounds like this compound make them valuable in the field of material science, particularly in the development of advanced polymers and electronic materials. smolecule.com

In polymer chemistry, this compound can function as a catalyst or be incorporated into polymer structures to impart specific properties. Electron-rich phosphines are known to catalyze certain polymerization reactions. rsc.orgnih.gov For instance, they can act as nucleophilic catalysts in oxa-Michael addition polymerizations. rsc.orgnih.gov The catalytic activity is influenced by the electronic density on the phosphorus atom, with more electron-rich phosphines generally showing higher activity. nih.gov

Furthermore, phosphine-containing monomers can be polymerized to create functional polymers. chemrxiv.orgnih.gov These polymers can serve as macromolecular ligands for catalysts, combining the advantages of homogeneous and heterogeneous catalysis. chemrxiv.orgnih.gov Such polymer-supported catalysts can exhibit enhanced stability and recyclability. nih.gov

Phosphine oxide derivatives are a critically important class of materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.orgpolyu.edu.hk These compounds are frequently used as host materials in the emissive layer or as electron-transporting materials due to their excellent thermal stability, morphological stability, and deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netpolyu.edu.hk

The strong electron-withdrawing nature of the phosphine oxide group helps to facilitate electron injection and transport, leading to more efficient and stable OLED devices. rsc.org While specific studies detailing the use of this compound oxide in OLEDs are not widely reported, its structural features align with those of other high-performance phosphine oxide materials used in this technology. researchgate.netpolyu.edu.hk The presence of the diphenylphosphine (B32561) oxide core provides the necessary electronic properties and thermal stability, making it a plausible candidate for inclusion in advanced OLED architectures. researchgate.netpolyu.edu.hk

Table 3: Properties of Phosphine Oxide Materials for OLEDs

| Property | Importance in OLEDs | Typical Values for Phosphine Oxide Hosts |

| High Glass Transition Temperature (Tg) | Ensures morphological stability of the thin film | > 100 °C |

| High Triplet Energy (ET) | Prevents energy back-transfer from the phosphorescent emitter | > 2.7 eV |

| Deep HOMO/LUMO Levels | Facilitates charge injection and transport | HOMO: < -6.0 eV; LUMO: ~ -2.5 to -3.0 eV |

Vi. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for investigating organophosphorus compounds. The presence of various NMR-active nuclei, notably ³¹P, ¹H, and ¹³C, allows for a comprehensive structural analysis of Methoxydiphenylphosphine.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation

Multinuclear NMR spectroscopy provides detailed information about the molecular framework of this compound, (C₆H₅)₂POCH₃.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the methoxy (B1213986) group. The phenyl protons typically appear as a complex multiplet in the downfield region (approximately 7.0-8.0 ppm), while the methoxy protons (-OCH₃) would present as a singlet or a doublet (due to coupling with the phosphorus atom, ³JP-H) in the upfield region (typically 3.5-4.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. pressbooks.pub Signals are expected for the methoxy carbon and the distinct carbons of the phenyl rings (ipso, ortho, meta, and para). libretexts.org The ipso-carbon (the one directly attached to phosphorus) often shows a significant coupling constant (JP-C). rsc.org The wide chemical shift range in ¹³C NMR helps to resolve all unique carbon atoms in the molecule. pressbooks.pub

³¹P NMR: As phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is an exceptionally sensitive and direct probe for phosphorus-containing compounds. huji.ac.il The chemical shift (δ) is highly sensitive to the electronic environment and coordination number of the phosphorus atom. For trivalent phosphinites like this compound, the ³¹P chemical shift typically appears in a characteristic downfield region. While specific literature values for the parent compound are not readily available in searched resources, a related compound, methyl-3-(diphenylphosphanyl)propanoate, shows a ³¹P signal at -15.7 ppm in CDCl₃. rsc.org The chemical shift provides a fingerprint for the P(III) oxidation state and its specific bonding arrangement. huji.ac.il

Below is a table summarizing the expected NMR spectral data for this compound based on typical ranges for similar functional groups.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -OCH₃ | 3.5 - 4.0 | Doublet (d) | ³JP-H ≈ 10-15 |

| ¹H | -C₆H₅ | 7.0 - 8.0 | Multiplet (m) | N/A |

| ¹³C | -OCH₃ | 50 - 60 | Doublet (d) | ²JP-C ≈ 15-25 |

| ¹³C | -C₆H₅ (ipso) | 135 - 145 | Doublet (d) | ¹JP-C ≈ 20-30 |

| ¹³C | -C₆H₅ (ortho, meta, para) | 125 - 135 | Doublet or Singlet | nJP-C (variable) |

| ³¹P | (Ph)₂P(OMe) | +110 - +125 | Singlet (proton decoupled) | N/A |

Variable-Temperature and Variable-Pressure NMR Studies

Dynamic processes in molecules, such as conformational changes or ligand exchange in metal complexes, can be investigated using variable-temperature (VT) and variable-pressure (VP) NMR spectroscopy.

Variable-Temperature (VT) NMR: This technique is used to study temperature-dependent phenomena. For complexes of this compound, VT-NMR could be employed to probe the dynamics of ligand exchange, fluxional behavior of the coordination sphere, or restricted rotation around the P-O or P-C bonds. nih.gov By recording spectra at different temperatures, researchers can observe changes in signal shape, such as the coalescence of two distinct signals into a single broad peak and then a sharp singlet as temperature increases, which allows for the calculation of the energy barriers (ΔG‡) for the dynamic process. nih.gov

Variable-Pressure (VP) NMR: Also known as high-pressure NMR, this method provides insights into the thermodynamics of chemical equilibria and the volumes of activation for reaction mechanisms. chemicalbook.com Applying high pressure to a sample can shift chemical equilibria and alter reaction rates. By observing these changes with NMR, one can determine reaction volumes and activation volumes, which helps to elucidate reaction mechanisms, such as distinguishing between associative and dissociative pathways in ligand substitution reactions involving this compound complexes. chemicalbook.com While these are powerful methods for characterizing organophosphorus compounds and their complexes, specific VT or VP-NMR studies focused solely on this compound were not identified in the searched literature.

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube, providing valuable kinetic and mechanistic data. rsc.orgchemicalbook.com This method is particularly well-suited for ³¹P NMR, which offers a clean spectral window and high sensitivity to changes at the phosphorus center. rsc.orgmdpi.com

In a notable application, researchers utilized ³¹P NMR to monitor a one-pot reaction where Methyl Diphenylphosphinite served as a phosphorus nucleophile in the synthesis of unsymmetric N-protected 1-aminobisphosphonates. This approach allowed for the direct observation of the transformation, which proceeds through a reactive phosphonium (B103445) salt intermediate. The ability to track the consumption of the starting phosphinite and the appearance of intermediates and final products in real-time provides a detailed picture of the reaction pathway without the need for isolating transient species.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. marquette.edu For this compound, this technique can be used to characterize the molecule itself or, more commonly, its coordination complexes with transition metals. mcmaster.camdpi.comrsc.org

Determination of Molecular and Complex Structures